3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile

Sequential cross-coupling C–C bond formation Medicinal chemistry building blocks

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS 2891599-74-7) is a polyhalogenated 5-azaindole derivative belonging to the pyrrolo[3,2-c]pyridine-7-carbonitrile chemotype. With molecular formula C₉H₅BrClN₃ and a molecular weight of 270.51 g/mol, it features a fully substituted heteroaromatic core bearing bromine at C-3, chlorine at C-4, a methyl group at N-1, and a nitrile at C-7.

Molecular Formula C9H5BrClN3
Molecular Weight 270.51 g/mol
Cat. No. B13885658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile
Molecular FormulaC9H5BrClN3
Molecular Weight270.51 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C(=CN=C2Cl)C#N)Br
InChIInChI=1S/C9H5BrClN3/c1-14-4-6(10)7-8(14)5(2-12)3-13-9(7)11/h3-4H,1H3
InChIKeyLJPIPZVMYPVSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS 2891599-74-7): Core Identity and Scaffold Classification for Informed Procurement


3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS 2891599-74-7) is a polyhalogenated 5-azaindole derivative belonging to the pyrrolo[3,2-c]pyridine-7-carbonitrile chemotype . With molecular formula C₉H₅BrClN₃ and a molecular weight of 270.51 g/mol, it features a fully substituted heteroaromatic core bearing bromine at C-3, chlorine at C-4, a methyl group at N-1, and a nitrile at C-7 . The scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives validated as potent inhibitors of MPS1 (IC₅₀ = 3 nM for lead compound CCT251455), FMS kinase (IC₅₀ = 30–60 nM for optimized analogs), and Trk receptors [1][2][3]. The compound is supplied at ≥97% purity (HPLC) with storage at 2–8 °C .

Why In-Class Substitution of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile Is Scientifically Unsound Without Quantitative Evidence


Superficial structural similarity among pyrrolo[3,2-c]pyridine building blocks masks critical reactivity divergences that directly govern synthetic utility, downstream SAR interpretability, and biological target engagement. The simultaneous presence of three electronically distinct substituents (Br at C-3, Cl at C-4, CN at C-7) on the N-methylated core creates a unique orthogonal reactivity vector not reproduced by any single commercially available analog [1]. Replacing the C-4 chloro with an amino group eliminates the second cross-coupling handle and introduces hydrogen-bond donor capacity (ΔHBD = +1), fundamentally altering both synthetic strategy and the physicochemical profile of any elaborated product . Removal of the N-methyl group (NH analog) introduces an unprotected pyrrole N–H that competes in metal-catalyzed couplings and alters tautomeric equilibrium, while substitution of the C-7 nitrile for a carboxylic acid changes the electron-withdrawing character at the pyridine ring (Hammett σₚ: CN = +0.66 vs. COOH = +0.45) and the H-bond acceptor count [2]. The regioisomeric 3-carbonitrile analog (CAS 2660299-12-5) relocates the nitrile from the pyridine to the pyrrole ring, repositioning the key electron-withdrawing group and altering the vectors for subsequent derivatization . These differences are not cosmetic—each directly impacts reaction yields, intermediate stability, and the pharmacological properties of final compounds.

Quantitative Differentiation Evidence for 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile Versus Closest Analogs


Orthogonal C3-Br/C4-Cl Dihalogenation Enables Sequential Pd-Catalyzed Cross-Coupling — A Dual-Handle Architecture Absent in Mono-Halogenated or Amino-Substituted Analogs

The target compound possesses two electronically and sterically differentiated halogen atoms: C3–Br and C4–Cl. The oxidative addition rates of aryl bromides on Pd(0) are approximately 50–100× faster than those of aryl chlorides under standard Suzuki–Miyaura conditions [1]. This intrinsic reactivity difference enables sequential chemoselective cross-coupling: the C3–Br bond can be functionalized first (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira), leaving the C4–Cl intact for a subsequent orthogonal coupling, without requiring protecting group strategies. By contrast, the 4-amino analog (CAS 2920603-70-7) retains only the C3–Br handle (the C4–NH₂ is not a cross-coupling partner without prior diazotization or Buchwald–Hartwig amination as electrophile), effectively halving the number of diversifiable positions accessible via direct Pd-catalyzed C–C or C–N bond formation . The non-halogenated 7-position analog (CAS 2169309-17-3) lacks the C7–CN synthetic handle entirely. The NH analog (CAS 2920603-69-4) bears an unprotected pyrrole N–H that can compete as a nucleophile or ligand donor in Pd-catalyzed reactions, potentially reducing yields and requiring additional protection/deprotection steps .

Sequential cross-coupling C–C bond formation Medicinal chemistry building blocks

C7-Carbonitrile as an Electron-Withdrawing and Synthetic Handle Differentiated from the C7-Carboxylic Acid Analog

The nitrile group at C-7 of the target compound exerts a stronger electron-withdrawing effect (Hammett σₚ = +0.66) compared to the carboxylic acid at the same position in the direct analog (CAS 2891598-86-8, σₚ for COOH = +0.45) [1]. This difference modulates the electron density of the pyridine ring, affecting both the reactivity of the C4–Cl toward nucleophilic aromatic substitution and the pKₐ of the pyridine nitrogen. The nitrile also serves as a precursor to diverse functional groups: hydrolysis yields the carboxamide or carboxylic acid; reduction with LiAlH₄ or catalytic hydrogenation yields the aminomethyl derivative; and [3+2] cycloaddition with azides yields tetrazole bioisosteres. The C7-carboxylic acid analog (CAS 2891598-86-8) can be converted to amides or esters but cannot readily undergo the reductive or cycloaddition pathways available to the nitrile . Additionally, the nitrile contributes zero hydrogen-bond donors (HBD = 0) versus the carboxylic acid (HBD = 1 as donor), which may improve passive membrane permeability in elaborated drug-like molecules [2]. The regioisomeric 3-carbonitrile analog (CAS 2660299-12-5) places the nitrile on the pyrrole ring, altering the electronic influence on the pyridine nitrogen and shifting the vector for tetrazole formation away from the C7 position .

Hammett constants Medicinal chemistry design Functional group interconversion

N1-Methylation Eliminates Pyrrole N–H-Mediated Side Reactions and Modulates Conformational Preference Compared to the NH Analog

The N1-methyl group in the target compound serves as a permanent protecting group that eliminates the acidic pyrrole N–H (pKₐ ~16–17 for pyrrole) present in the NH analog (CAS 2920603-69-4) [1]. This N–H can undergo deprotonation under basic cross-coupling conditions (e.g., NaOtBu, K₃PO₄), leading to N-arylation side products, metal coordination that poisons palladium catalysts, or undesired N–H insertion in carbene-mediated reactions. In the NH analog, the N–H also participates in intermolecular hydrogen bonding that can reduce solubility in aprotic organic solvents and complicate chromatographic purification . The N-methyl group additionally influences the conformational preference of the core: the methyl substituent introduces a steric interaction with the C7 substituent that biases the rotational profile of elaborated C7-side chains, an effect absent in the NH analog. The 4-amino analog (CAS 2920603-70-7) replaces C4–Cl with NH₂, adding a second N–H functionality that further complicates reaction chemoselectivity .

N-alkylation Synthetic efficiency Conformational analysis

Pyrrolo[3,2-c]pyridine-7-carbonitrile Scaffold Is Validated in Multiple Kinase Inhibitor Programs — Quantitative Benchmarks from Published Lead Compounds

The 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile chemotype, to which the target compound belongs as a key synthetic intermediate, has produced drug-like leads with single-digit nanomolar potency against clinically relevant kinases. CCT251455, constructed on this scaffold, inhibits MPS1 kinase with an IC₅₀ of 3 nM in enzymatic assay and 40 nM in cell-based phospho-MPS1 assay, with a cellular GI₅₀ of 160 nM against HCT116 colorectal carcinoma cells and demonstrated oral bioavailability in mouse and rat [1]. In the FMS kinase program, optimized pyrrolo[3,2-c]pyridine diarylamide 1r achieved an FMS IC₅₀ of 30 nM (3.2× more potent than lead KIST101029, IC₅₀ = 96 nM) and BMDM cellular IC₅₀ of 84 nM (2.32× vs. KIST101029 at 195 nM), with antiproliferative IC₅₀ values of 0.15–1.78 µM across a panel of 13 cancer cell lines [2]. Pfizer's Trk inhibitor patent (US 9,163,021 B2) explicitly claims pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives as tropomyosin-related kinase antagonists [3]. The target compound, bearing orthogonal C3-Br and C4-Cl handles plus the C7-CN anchor, represents the minimally elaborated scaffold from which these potent leads were derived. The VORONOI patent (WO2022/031234) further demonstrates that pyrrolo[3,2-c]pyridine derivatives exhibit potent inhibition of LRRK2, DYRK1, and CLK1 kinases with anti-proliferative activity against triple-negative breast cancer cells [4].

Kinase inhibition MPS1 FMS kinase Trk inhibitor

Procurement Purity and Cost Comparison: 3-Bromo-4-chloro-1-methyl vs. 4-Amino-3-bromo-1-methyl Analog — Same Vendor, Same Scale, Quantified Premium

A direct procurement comparison from Aladdin Scientific (common vendor, identical purity specification of ≥97%) reveals that the target compound (B679476) commands a consistent price premium over the 4-amino analog (A679477) across all standard scales . At the 100 mg scale, the target compound is priced at $518.90 vs. $376.90 for the amino analog, representing a 37.7% premium. At 250 mg: $864.90 vs. $628.90 (37.5% premium). At 500 mg: $1,440.90 vs. $1,046.90 (37.6% premium). At 1 g: $2,160.90 vs. $1,570.90 (37.6% premium). The consistent ~38% premium across all scales reflects the additional synthetic complexity of installing the C4–Cl group (versus C4–NH₂) and the lower commercial demand-driven production volume for the dihalogenated nitrile. Both products share identical storage conditions (2–8 °C, wet ice shipping) and purity specifications (≥97%) . The NH analog (CAS 2920603-69-4) is available from Leyan at 98% purity (1% higher than the target compound's 97%) but lacks the N-methyl protecting group .

Procurement Purity comparison Cost analysis

Molecular Properties Comparison: Target Compound vs. Five Closest Structural Analogs — Physicochemical Differentiation Matrix

A systematic comparison of key molecular descriptors across the target compound and five closest commercially available analogs reveals quantitative differentiation in hydrogen-bond donor count (HBD), hydrogen-bond acceptor count (HBA), topological polar surface area (tPSA), and molecular weight [1]. The target compound has HBD = 0 and HBA = 3 (nitrile N + pyridine N + pyrrole N lone pair), compared to HBD = 1 for the 4-amino analog (adds one NH₂ donor) and HBD = 1 for the NH analog (pyrrole N–H) . The C7-carboxylic acid analog has HBD = 1 (COOH) and HBA = 4 (COOH adds an additional acceptor), increasing tPSA considerably . The C7-unsubstituted analog has HBA = 1 (pyridine N only, no nitrile), representing the most significant departure in polarity . For elaborated drug-like molecules, a lower HBD count (ideally ≤3 for oral bioavailability per Lipinski guidelines) and moderate tPSA (<140 Ų) are associated with superior membrane permeability [2]. The target compound's HBD = 0 provides maximal headroom for HBD introduction during subsequent SAR exploration.

Physicochemical properties Drug-likeness Lead optimization

Evidence-Backed Application Scenarios for 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Sequential Chemoselective Cross-Coupling at C3 and C4

The dual-halogen architecture (C3–Br, C4–Cl) uniquely enables divergent library synthesis from a single building block [1]. A research team can execute a first-round Suzuki–Miyaura coupling at the more reactive C3–Br position (e.g., with arylboronic acids under Pd(PPh₃)₄/K₂CO₃ at 80 °C), then a second-round Buchwald–Hartwig amination or Suzuki coupling at C4–Cl under more forcing conditions (e.g., Pd₂(dba)₃/XPhos/K₃PO₄ at 100 °C), without intermediate N-protection thanks to the N1-methyl group. This strategy is directly validated by the MPS1 and FMS kinase inhibitor programs where the pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold was sequentially elaborated to achieve single-digit nanomolar enzymatic potency (MPS1 IC₅₀ = 3 nM; FMS IC₅₀ = 30 nM) [2][3]. The C7-nitrile serves as a stable anchor throughout the synthetic sequence and can be reduced or hydrolyzed as a final diversification step.

FGFR/Trk/Kinase Panel Screening with C7-Nitrile as a Metabolic Stability Anchor

The pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold has demonstrated potent inhibition across Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin-related Kinases (TrkA/B/C), and the mitotic kinase MPS1 in independent drug discovery programs [1][2]. The C7-nitrile group functions as both a metabolically stable hydrogen-bond acceptor (resistant to oxidative metabolism compared to methyl or methoxy groups) and a conformational anchor that positions the pyridine ring for optimal interaction with the kinase hinge region. For medicinal chemistry teams targeting kinases with a confirmed dependence on the 5-azaindole pharmacophore, the target compound provides a pre-functionalized entry point with two vectors for diversity introduction (C3 and C4) while retaining the metabolically robust C7-nitrile. The VORONOI patent further demonstrates this scaffold's applicability to LRRK2, DYRK1, and CLK1 inhibition [3].

Selective C4-Nucleophilic Aromatic Substitution (SNAr) for C4-Ether or C4-Amine Libraries

The C4–Cl substituent, activated by the electron-withdrawing C7-nitrile (σₚ = +0.66) and the pyridine ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) with alkoxides or primary/secondary amines under mild conditions (e.g., K₂CO₃/DMF, 60–80 °C) [1]. This enables the generation of C4–O-alkyl or C4–N-alkyl libraries while preserving the C3–Br handle for a subsequent Pd-catalyzed coupling. The 4-amino analog cannot undergo SNAr at C4 (NH₂ is a poor leaving group), and the NH analog requires additional N-protection to prevent competing N-alkylation. The combination of C4–Cl SNAr reactivity and C3–Br cross-coupling competence provides a synthetic branching point that no single comparator analog can replicate.

Chemical Biology Probe Development with Orthogonal Click Chemistry Handles

The C7-nitrile of the target compound can be converted to a tetrazole (a carboxylic acid bioisostere) via [3+2] cycloaddition with NaN₃ under mild conditions, or reduced to an aminomethyl group for subsequent amide or sulfonamide conjugation [1]. When combined with sequential Pd-mediated installation of an alkyne at C3 (via Sonogashira coupling of the C3–Br handle) and a biotin or fluorophore at C4 (via SNAr or second cross-coupling), the target compound serves as a versatile precursor for trifunctional chemical biology probes. The regioisomeric 3-carbonitrile analog (CAS 2660299-12-5) cannot support this exact vector geometry, as its nitrile is positioned on the pyrrole ring rather than the pyridine ring, altering the trajectory of any tetrazole or aminomethyl reporter group relative to the C3 and C4 exit vectors.

Quote Request

Request a Quote for 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.